

Application Notes and Protocols for Crescentin Protein Purification from E. coli

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Compound of Interest

Compound Name: *CRES protein*

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Introduction

Crescentin (CreS) is a bacterial cytoskeletal protein found in *Caulobacter crescentus*, where it plays a crucial role in establishing and maintaining the bacterium's characteristic crescent shape.[1] As a homolog of eukaryotic intermediate filaments, crescentin assembles into filamentous structures that localize to the inner, concave side of the cell.[1][2][3] The study of crescentin provides valuable insights into bacterial cell mechanics, cytoskeleton evolution, and the principles of protein filament assembly.[1][4] Heterologous expression in *Escherichia coli* is a common and cost-effective method for producing recombinant crescentin for structural and functional studies.[5][6]

These application notes provide a detailed protocol for the expression and purification of N-terminally His-tagged crescentin from *E. coli* using Immobilized Metal Affinity Chromatography (IMAC).

Principles of Purification

The purification strategy relies on an engineered hexahistidine tag (His-tag) fused to the crescentin protein. This tag exhibits a strong and specific affinity for divalent metal ions, such as Nickel (Ni^{2+}), which are immobilized on a chromatography resin (Ni-NTA).[7][8][9] The His-tagged crescentin is selectively bound to the resin while most native *E. coli* proteins are

washed away. The purified protein is then eluted by competition with a high concentration of imidazole, a molecule that resembles the histidine side chain.[\[8\]](#)[\[9\]](#)

Data Presentation

The following table summarizes representative data for the purification of His-tagged crescentin from a 1-liter E. coli culture. Yield and purity are assessed by total protein quantification (e.g., Bradford assay) and densitometric analysis of SDS-PAGE gels.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Purification Step	Total Protein (mg)	Crescentin (mg)	Yield (%)	Purity (%)
Crude Lysate	500	25	100	5
Clarified Lysate (Soluble)	350	22	88	6.3
Ni-NTA Eluate	18	17	68	>95

Experimental Protocols

Recombinant Crescentin Expression

This protocol is optimized for the expression of His-tagged crescentin in E. coli BL21(DE3) cells.

Materials:

- E. coli BL21(DE3) strain harboring the crescentin expression plasmid (e.g., pET vector with N-terminal His-tag)
- Luria-Bertani (LB) medium
- Appropriate antibiotic (e.g., Kanamycin or Ampicillin)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG), 1 M stock solution

Procedure:

- Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) carrying the crescentin expression plasmid.
- Incubate overnight at 37°C with shaking at 220 rpm.
- The next day, inoculate 1 L of fresh LB medium (with antibiotic) with 10 mL of the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- To enhance the solubility of the expressed crescentin, it is advisable to lower the temperature.^{[5][14]} Reduce the incubator temperature to 18-25°C and allow the culture to equilibrate for 20-30 minutes.
- Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
- Continue to incubate the culture at the lower temperature for 16-20 hours with vigorous shaking.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Decant the supernatant and store the cell pellet at -80°C until needed.

Cell Lysis and Lysate Clarification

Materials:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 10% (v/v) Glycerol, 1 mM β-mercaptoethanol.
- Lysozyme
- DNase I
- Protease inhibitor cocktail (EDTA-free)

Procedure:

- Thaw the cell pellet on ice. Resuspend the pellet in 30 mL of ice-cold Lysis Buffer per liter of original culture.
- Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail as per the manufacturer's recommendation.[\[15\]](#)[\[16\]](#)
- Incubate on ice for 30 minutes with gentle rocking.
- Add DNase I to a final concentration of 10 µg/mL.
- Lyse the cells by sonication on ice. Use short bursts (e.g., 10 seconds on, 30 seconds off) for a total of 5-10 minutes of sonication time, or until the lysate is no longer viscous.
- Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble proteins.
- Carefully decant the supernatant (clarified lysate) into a fresh, pre-chilled tube. This fraction contains the soluble His-tagged crescentin.

Ni-NTA Affinity Chromatography

Materials:

- Ni-NTA Agarose resin
- Chromatography column
- Lysis Buffer (also serves as Binding Buffer)
- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole, 10% (v/v) Glycerol, 1 mM β-mercaptoethanol.[\[6\]](#)
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole, 10% (v/v) Glycerol, 1 mM β-mercaptoethanol.[\[6\]](#)

Procedure:

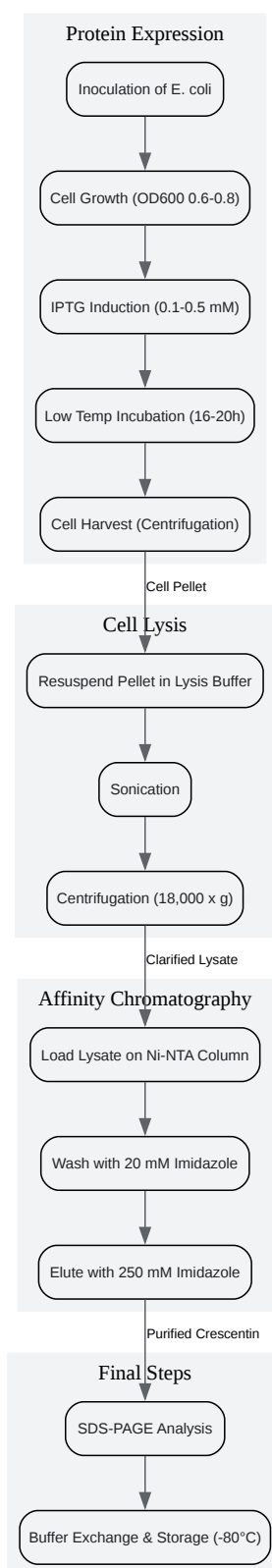
- Prepare the Ni-NTA resin by washing it with 5-10 column volumes (CVs) of sterile, deionized water, followed by equilibration with 5-10 CVs of Lysis Buffer.
- Load the clarified lysate onto the equilibrated Ni-NTA column by gravity flow. For optimal binding, a slow flow rate is recommended.
- Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm of the flow-through until it returns to baseline.
- Elute the His-tagged crescentin from the resin by applying 5-10 CVs of Elution Buffer.
- Collect 1 mL fractions and monitor the protein concentration of each fraction by measuring the absorbance at 280 nm.
- Pool the fractions containing the highest protein concentration.
- Analyze the purity of the eluted fractions by SDS-PAGE.[\[12\]](#)[\[13\]](#)[\[17\]](#)

Buffer Exchange and Storage

- To remove imidazole and exchange the buffer for long-term storage, perform dialysis or use a desalting column.
- A suitable storage buffer is 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10% (v/v) glycerol.
- Determine the final protein concentration, aliquot the purified crescentin, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

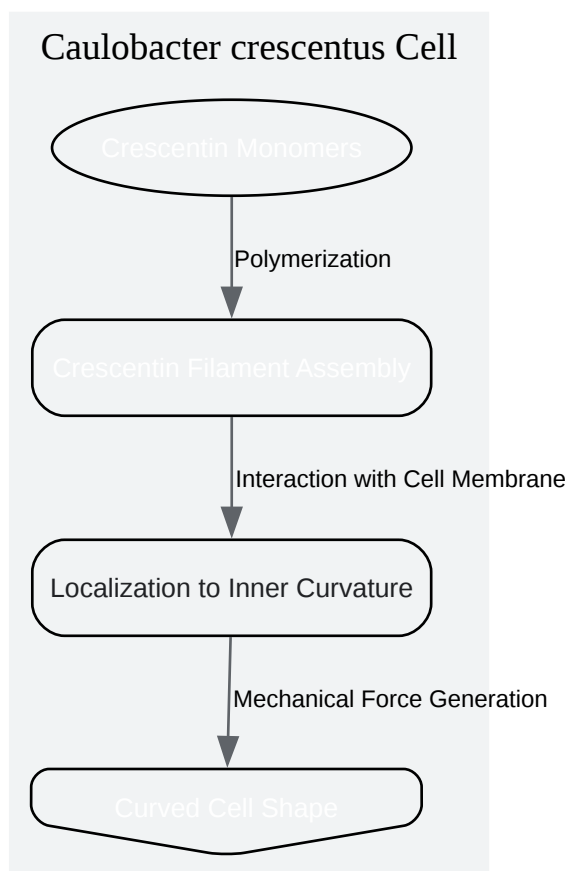
Experimental Workflow



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Caption: Workflow for recombinant crescentin purification.

Crescentin's Role in Cell Shaping



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Caption: Role of crescentin in bacterial cell morphogenesis.

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